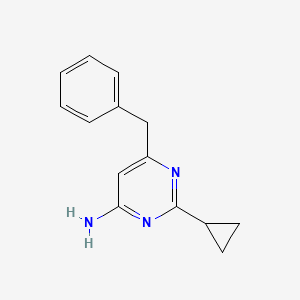

6-Benzyl-2-cyclopropylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-benzyl-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h1-5,9,11H,6-8H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDDFDLGHHBEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

For instance, some molecules with similar structures exhibit anti-inflammatory effects by inhibiting monoamine oxidase (MAO) enzymes. MAO inhibitors decrease the generation of reactive oxygen species (ROS) and enhance cellular catecholamine levels, potentially contributing to anti-inflammatory actions.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and applications of 6-Benzyl-2-cyclopropylpyrimidin-4-amine with related compounds:

Key Observations:

- Lipophilicity : The benzyl and cyclopropyl groups in the target compound likely enhance membrane permeability compared to phenyl (in ) or chloro derivatives (in ).

- Safety : Chloro derivatives (e.g., ) exhibit higher toxicity (GHS Category 2), whereas the target compound’s amine group may reduce acute hazards.

Crystallographic and Computational Insights

- N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine () was resolved using single-crystal X-ray diffraction (SHELXL-97), achieving a low R-factor (0.038). This highlights the utility of SHELX programs in refining pyrimidine analogs .

- The absence of crystallographic data for this compound suggests opportunities for future structural studies using SHELXL or SHELXTL .

Preparation Methods

Starting Material Preparation

A common precursor is 2-cyclopropylpyrimidin-4-ol or its derivatives, which can be synthesized via cyclopropylation of pyrimidin-4-ol or through direct construction of the pyrimidine ring with cyclopropyl substitution.

Chloromethylation at Position 6

One critical intermediate is 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, which is prepared by chloromethylation of 2-cyclopropylpyrimidin-4-ol. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of Lewis acid catalysts like zinc iodide. The reaction is conducted in inert solvents such as dichloromethane at low temperatures to control reactivity and maximize yield.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chloromethylating Agent | Chloromethyl methyl ether or chloroformate | Provides chloromethyl group at C6 |

| Catalyst | Zinc iodide (Lewis acid) | Enhances electrophilicity |

| Solvent | Dichloromethane (inert) | Controls reaction environment |

| Temperature | Low temperature (0–5 °C) | Minimizes side reactions |

This intermediate is crucial for further substitution reactions at the 6-position.

Amination at Position 4

The 4-position amination involves converting the 4-ol or 4-chloro substituent to an amino group. This can be achieved via nucleophilic substitution reactions with ammonia or amine sources under controlled conditions. The reaction parameters are optimized to prevent overreaction or degradation.

Benzylation at Position 6

The benzyl group introduction at position 6 is typically performed by nucleophilic substitution of the chloromethyl intermediate with benzyl nucleophiles or benzyl halides under basic conditions. This step may involve:

- Using benzyl bromide or benzyl chloride as the benzyl source.

- Employing bases such as potassium carbonate or sodium hydride to deprotonate the nucleophile.

- Carrying out the reaction in polar aprotic solvents like DMF or DMSO.

The benzylation step is critical to achieve the desired substitution pattern on the pyrimidine ring.

Final Purification

The crude product is purified by standard methods such as recrystallization or column chromatography using silica gel. Solvent systems like chloroform-methanol mixtures are commonly employed to isolate the pure 6-Benzyl-2-cyclopropylpyrimidin-4-amine.

Research Findings and Optimization

| Step | Yield Range (%) | Key Observations | Optimization Strategies |

|---|---|---|---|

| Chloromethylation | 60–80 | Sensitive to temperature and catalyst load | Use of controlled low temperature and catalyst stoichiometry |

| Amination | 70–90 | High selectivity with ammonia sources | Optimization of reaction time and ammonia concentration |

| Benzylation | 65–85 | Base choice critical for selectivity | Use of mild bases and polar aprotic solvents |

| Purification | 85–95 | Purity depends on solvent system | Gradient elution in chromatography |

Industrial scale synthesis often employs continuous flow reactors to improve reaction control and scalability. Automation and in-line monitoring help optimize reaction parameters such as temperature, pressure, and reagent concentration to maximize yield and minimize by-products.

Comparative Analysis of Preparation Routes

The preparation of this compound can be summarized in the following comparative table:

| Method Aspect | Chloromethylation Route | Direct Benzylation Route | Notes |

|---|---|---|---|

| Starting Material | 2-Cyclopropylpyrimidin-4-ol | 2-Cyclopropyl-4-amino pyrimidine | Chloromethylation allows stepwise functionalization |

| Key Reagents | Chloromethyl methyl ether, ZnI2 | Benzyl halides, base | Chloromethylation is more selective |

| Reaction Conditions | Low temperature, inert solvent | Mild heating, polar aprotic solvent | Control of temperature critical in both |

| Yield | Moderate to high (60–80%) | Moderate (65–85%) | Optimization needed for scale-up |

| Scalability | High with continuous flow reactors | Moderate | Flow reactors enhance chloromethylation |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Benzyl-2-cyclopropylpyrimidin-4-amine with high purity?

- Methodological Answer : Synthesis optimization can be achieved using statistical Design of Experiments (DOE) to minimize trial-and-error approaches. DOE allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions . Additionally, computational reaction path search methods, such as quantum chemical calculations combined with experimental validation, can accelerate reaction discovery and reduce resource consumption .

Q. How can researchers determine the structural conformation and crystallinity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, SC-XRD at 100 K with a data-to-parameter ratio >12.7 ensures high precision in bond length and angle measurements . Complementary techniques like NMR and FT-IR can validate functional groups and molecular symmetry.

Q. What solvent systems are optimal for enhancing the solubility of this compound in in vitro studies?

- Methodological Answer : Solubility can be optimized using co-solvents such as DMSO or ethanol, with molarity calculators to determine concentration thresholds . Pre-formulation studies should include Hansen solubility parameters and polarity indices to select solvents that minimize aggregation. Purity (>98%) must be confirmed via Certificate of Analysis (COA) and Safety Data Sheets (SDS) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis of novel pyrimidine derivatives like this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) combined with transition-state analysis can predict reaction mechanisms and energy barriers. The ICReDD framework integrates computational predictions with high-throughput experimentation to identify viable pathways, reducing development time by >50% . For example, cyclopropane ring stability under reaction conditions can be modeled to avoid undesired ring-opening side reactions.

Q. What statistical approaches resolve conflicting yield data across synthetic protocols for this compound?

- Methodological Answer : Multivariate analysis (e.g., ANOVA or partial least squares regression) can isolate critical variables (e.g., reagent stoichiometry, reaction time) causing yield discrepancies . Contradictory data should be re-evaluated using standardized protocols, with control experiments to rule out batch-to-batch variability in starting materials .

Q. How do electronic effects of benzyl and cyclopropyl substituents influence the pyrimidine core’s reactivity in nucleophilic substitutions?

- Methodological Answer : Hammett substituent constants (σ) and frontier molecular orbital (FMO) analysis quantify electron-withdrawing/donating effects. Computational tools like Gaussian or ORCA can map electrostatic potential surfaces to predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is critical .

Q. What methodologies address contradictory bioactivity data between in vitro assays and computational docking studies?

- Methodological Answer : Contradictions may arise from solvation effects or protein flexibility. Molecular dynamics (MD) simulations incorporating explicit solvent models (e.g., TIP3P water) and ensemble docking can reconcile discrepancies. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides binding affinity data .

Data Management and Validation

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer : Chemical software platforms (e.g., Schrödinger, ACD/Labs) enforce FAIR data principles (Findable, Accessible, Interoperable, Reusable) by standardizing metadata and enabling encrypted data sharing . Version-controlled electronic lab notebooks (ELNs) and blockchain-based audit trails mitigate data tampering risks.

Safety and Compliance

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodological Answer : Compliance with institutional Chemical Hygiene Plans (CHP) is required. Researchers must pass safety exams (100% score) covering GHS hazard communication, emergency procedures, and PPE use . Ventilation controls (e.g., fume hoods) and spill containment kits are mandatory for pyrimidine derivatives due to potential irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.